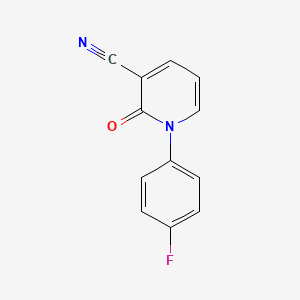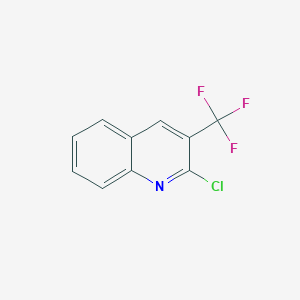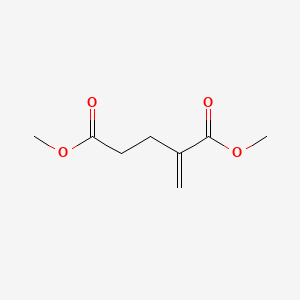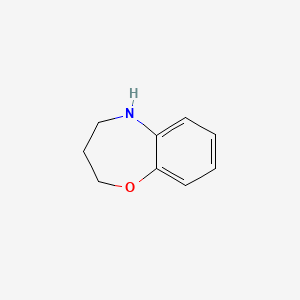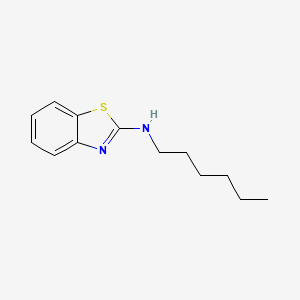
4-Methoxy-3-(trifluoromethyl)anilin
Übersicht
Beschreibung
4-Methoxy-3-(trifluoromethyl)aniline, also known as 3-(trifluoromethyl)-p-anisidine, is a derivative of anisidine with a trifluoromethyl substituent at the 3-position. This compound is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions. It is also used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-(trifluoromethyl)aniline is widely used in scientific research, particularly in:
Wirkmechanismus
Target of Action
4-Methoxy-3-(trifluoromethyl)aniline is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions
Biochemical Pathways
4-Methoxy-3-(trifluoromethyl)aniline is used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These synthesized compounds can affect various biochemical pathways, leading to downstream effects.
Result of Action
The compounds synthesized using 4-methoxy-3-(trifluoromethyl)aniline as a substrate have shown strong antitumor and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Methoxy-3-(trifluoromethyl)aniline typically involves the nitration of m-(trifluoromethyl)phenylacetamide, followed by the removal of acetyl protection in ethanol solution by potassium carbonate . Another method involves the selective fluorination of trichloromethoxybenzene under catalyzer presence, followed by nitration and hydrogenation reduction to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-3-(trifluoromethyl)aniline undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the methoxy and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)aniline: Similar structure but lacks the methoxy group.
4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
4-Methyl-3-(trifluoromethyl)aniline: Similar structure with a methyl group instead of a methoxy group.
Uniqueness: 4-Methoxy-3-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which provide distinct electronic and steric properties. These properties make it a valuable building block in organic synthesis and drug discovery .
Eigenschaften
IUPAC Name |
4-methoxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJCPOVTPNWVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344957 | |
| Record name | 4-methoxy-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-15-7 | |
| Record name | 4-methoxy-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-methoxybenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Q1: What are the key structural features of 4-Methoxy-3-(trifluoromethyl)aniline as revealed by its crystal structure?
A1: The crystal structure analysis of 4-Methoxy-3-(trifluoromethyl)aniline reveals several important structural features []:
- Methoxy Group Orientation: The methoxy group (-OCH3) is not perfectly coplanar with the benzene ring but is slightly tilted at an angle of 8.7° relative to the ring plane []. This deviation from planarity could influence the molecule's interactions with other molecules or potential binding sites.
- Intermolecular Interactions: The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, these interactions involve the nitrogen atom of the amine group (-NH2) acting as a hydrogen bond donor to both fluorine atoms (N—H⋯F) and another nitrogen atom (N—H⋯N) in neighboring molecules. Additionally, C—H⋯F hydrogen bonding interactions contribute to the overall stability of the crystal lattice []. These intermolecular interactions are crucial for determining the compound's physical properties, such as melting point and solubility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


